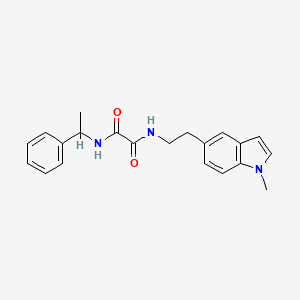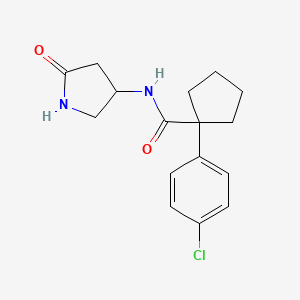
1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, involves the introduction of various substituents to the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Although the exact synthesis of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is not detailed, similar synthetic routes could potentially be applied, with adjustments to the starting materials and reaction conditions to accommodate the different substitution pattern on the benzene ring and the cyclopentanecarboxamide moiety.
Molecular Structure Analysis
The structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed using X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to determine the molecular structure of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide, ensuring the correct assembly of the molecular framework and the positions of the substituents.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound . However, the related compounds exhibit reactivity typical of carboxamides and chlorophenyl groups . These functionalities may undergo further chemical transformations, such as nucleophilic substitution reactions for the chlorophenyl group or condensation reactions involving the carboxamide moiety.
Physical and Chemical Properties Analysis
The physical properties, such as melting temperatures (Tm), of a series of N-(chlorophenyl)pyridinecarboxamides were studied and found to depend on lattice energy and molecular symmetry . By analogy, the physical properties of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide could be influenced by similar factors. The chemical properties, including potential antioxidant activity, could be inferred from the related compounds, which were identified as potent antioxidants . The presence of the chlorophenyl and carboxamide groups could also affect the compound's reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
The quest for novel heterocyclic compounds with significant biological activities has led to the synthesis of compounds incorporating 1-(4-chlorophenyl) moieties, which have been studied for their potential anticancer and antimicrobial properties. For instance, compounds with a structure incorporating elements related to 1-(4-chlorophenyl) have shown promising results against cancer cell lines and pathogenic strains, indicating their potential application in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking and Structural Analysis
The molecular docking studies of similar compounds have provided inspiring data concerning their potential use in pharmaceutical applications, especially in the context of structure-activity relationships and the development of new therapeutic agents. These studies contribute to a deeper understanding of how such compounds can be optimized for better efficacy against specific targets (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Inverse Agonist Activity and Receptor Binding
Research into compounds with similar structural characteristics to 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide has also explored their activity as inverse agonists, particularly in relation to cannabinoid receptors. These studies offer insights into the molecular interaction of these compounds with CB1 cannabinoid receptors, revealing the potential for developing new treatments that exploit these interactions for therapeutic benefit (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-12-5-3-11(4-6-12)16(7-1-2-8-16)15(21)19-13-9-14(20)18-10-13/h3-6,13H,1-2,7-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEJDBSLRUPSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

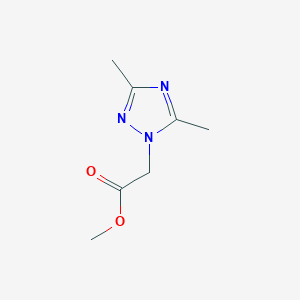
![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)
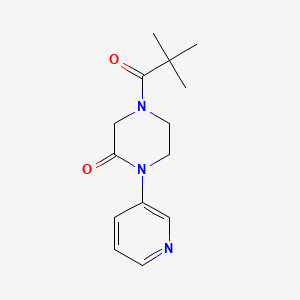
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)

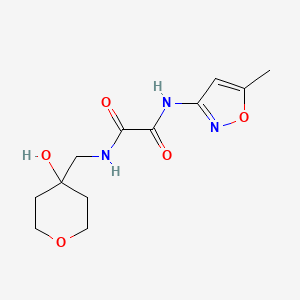

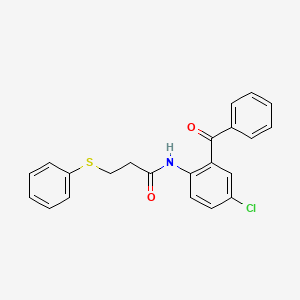
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)
